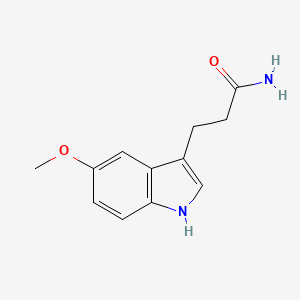

3-(5-Methoxy-3-indolyl)propanamide

Description

3-(5-Methoxy-3-indolyl)propanamide is a synthetic indole derivative characterized by a propanamide chain attached to the 3-position of a 5-methoxyindole scaffold. For instance, 3-(5-Methoxy-1H-indol-3-yl)propanoic acid (CAS 39547-16-5) serves as a precursor, with a molecular formula of C₁₂H₁₃NO₃ and a molecular weight of 219.24 g/mol . Amidation of the carboxylic acid group in such precursors (e.g., via reactions with sulfonamides or amines) yields propanamide derivatives, as seen in and .

Properties

IUPAC Name |

3-(5-methoxy-1H-indol-3-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-16-9-3-4-11-10(6-9)8(7-14-11)2-5-12(13)15/h3-4,6-7,14H,2,5H2,1H3,(H2,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMCDMXCZECUEPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC=C2CCC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Methoxy-3-indolyl)propanamide typically involves the reaction of 5-methoxyindole with propanoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of ammonia .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory synthesis, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(5-Methoxy-3-indolyl)propanamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding indole-3-carboxylic acids.

Reduction: Reduction reactions can convert the amide group to an amine group.

Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 2 and 3 positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Electrophilic reagents such as halogens and nitro compounds are used under acidic or basic conditions.

Major Products Formed

Oxidation: Indole-3-carboxylic acids.

Reduction: 3-(5-Methoxy-3-indolyl)propanamine.

Substitution: Various substituted indole derivatives depending on the electrophile used.

Scientific Research Applications

3-(5-Methoxy-3-indolyl)propanamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

Biology: Studied for its potential role in modulating biological pathways and its interaction with various enzymes and receptors.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

Industry: Utilized in the development of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 3-(5-Methoxy-3-indolyl)propanamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to various receptors and enzymes, modulating their activity. For example, it can inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, it may interact with DNA and RNA, affecting gene expression and cellular functions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The biological activity and physicochemical properties of indole-based propanamides are highly dependent on substituents on the indole core and the propanamide side chain. Key analogs include:

Table 1: Structural and Physicochemical Comparison of Selected Analogs

Key Research Findings

- Substituent Impact: Chloro and sulfonamide groups (e.g., in Compounds 51 and 58) significantly enhance potency and selectivity, with IC₅₀ values in the nanomolar range for COX-2 inhibition .

- Structural Rigidity: The planar pyrazole-pyridine hybrid () demonstrates how non-indole scaffolds can achieve stability but may sacrifice target affinity compared to indole derivatives .

- Intermediate Utility : Simpler analogs like 5-Methoxytryptamine () highlight the balance between synthetic accessibility and functional complexity .

Biological Activity

3-(5-Methoxy-3-indolyl)propanamide is a compound of interest due to its potential therapeutic applications, particularly in the fields of neuroprotection and metabolic regulation. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

This compound features an indole structure with a methoxy group at the 5-position, which enhances its lipophilicity and biological activity. This structural configuration allows it to interact with various biological targets, including receptors and enzymes involved in metabolic pathways.

The primary mechanism of action for this compound involves its interaction with the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) . This nuclear receptor plays a crucial role in regulating glucose and lipid metabolism. Upon binding, the compound induces conformational changes in PPARγ, leading to the transcriptional activation of genes associated with metabolic processes.

Neuroprotective Effects

Research has demonstrated that this compound exhibits significant neuroprotective properties. It has been shown to:

- Inhibit oxidative stress : The compound protects neuronal cells from damage caused by reactive oxygen species (ROS), which are implicated in neurodegenerative diseases .

- Enhance antioxidant activity : It demonstrates antioxidant properties that help mitigate cellular damage from oxidative stress.

- Inhibit Monoamine Oxidase B (MAO-B) : This inhibition is particularly relevant for conditions like Parkinson's disease, where MAO-B contributes to neurodegeneration .

Metabolic Regulation

The compound also influences metabolic pathways:

- It has been reported to improve parameters related to glucose metabolism, triglyceride levels, and cholesterol.

- Its interaction with PPARγ suggests potential applications in managing metabolic disorders such as obesity and type 2 diabetes.

In Vitro Studies

In vitro studies using cell lines such as SH-SY5Y have shown that this compound can:

- Protect against H2O2-induced oxidative stress.

- Reduce lipid peroxidation and enhance cell viability under stress conditions .

In Vivo Studies

Animal models have indicated that this compound may prolong lifespan and improve mitochondrial function by reducing free radical generation. Such findings suggest its potential for broader applications in aging and metabolic health .

Comparative Analysis

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Neuroprotective, Antioxidant | PPARγ Activation, MAO-B Inhibition |

| Indole-3-propionic acid | Neuroprotective | Antioxidant Activity |

| 5-Methoxyindole-3-acetic acid | Antioxidant, Neuroprotective | MAO-B Inhibition |

Q & A

Q. What are the optimal synthetic routes for 3-(5-Methoxy-3-indolyl)propanamide, and how can reaction conditions be controlled to enhance yield and purity?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as coupling the indole moiety with a propanamide backbone. Key steps include:

- Coupling Reactions : Use organolithium reagents or palladium-catalyzed cross-coupling to attach the methoxyindole group to the propanamide core .

- Protecting Groups : Protect reactive sites (e.g., amine groups) using tert-butoxycarbonyl (Boc) or benzyl groups to prevent undesired side reactions .

- Condition Optimization : Maintain strict control of temperature (e.g., 0–60°C), pH (neutral to slightly acidic), and solvent polarity (e.g., DMF or THF) to improve yields .

- Purity Monitoring : Employ thin-layer chromatography (TLC) for real-time reaction tracking and nuclear magnetic resonance (NMR) spectroscopy for structural validation .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Use - and -NMR to confirm proton and carbon environments, focusing on methoxy (-OCH) and indole NH resonances .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) provides exact molecular weight and fragmentation patterns to verify purity .

- X-ray Crystallography : Determine crystal packing and hydrogen-bonding interactions (e.g., N–H···O/N), as seen in structurally similar compounds (e.g., 3-[3-(2-pyridyl)-1H-pyrazol-1-yl]propanamide, space group P1, a = 7.7446 Å, b = 8.3517 Å) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different assays?

- Methodological Answer :

- Assay Variability Analysis : Compare results from orthogonal assays (e.g., enzyme-linked immunosorbent assay [ELISA] vs. cell-based luciferase reporter systems) to identify methodological biases .

- Positive/Negative Controls : Include reference compounds (e.g., known receptor agonists/antagonists) to calibrate assay sensitivity .

- Statistical Robustness : Apply multivariate analysis (e.g., ANOVA with post-hoc tests) to account for batch effects or inter-lab variability .

- Dose-Response Validation : Replicate studies across a broader concentration range (e.g., 1 nM–100 µM) to confirm EC/IC consistency .

Q. What strategies are recommended for elucidating the mechanism of action of this compound in modulating immune responses?

- Methodological Answer :

- Receptor Binding Assays : Use radiolabeled ligands (e.g., -labeled compound) to quantify affinity for formyl peptide receptors (FPRs), which are implicated in immune modulation .

- Gene Knockout Models : Test activity in FPR1/2-knockout immune cells to confirm target specificity .

- Molecular Docking : Perform computational simulations (e.g., AutoDock Vina) to predict interactions between the compound’s methoxyindole group and FPR binding pockets .

- Pathway Analysis : Profile downstream signaling (e.g., NF-κB or MAPK pathways) via western blotting or phosphoproteomics .

Q. How should researchers design experiments to assess the stability and degradation pathways of this compound under physiological conditions?

- Methodological Answer :

- Accelerated Stability Studies : Incubate the compound in buffers (pH 2–9) at 37°C and analyze degradation products via HPLC-MS at timed intervals .

- Light/Oxygen Sensitivity : Expose the compound to UV light or atmospheric oxygen to identify photo- or oxidative degradation byproducts .

- Metabolic Stability : Use liver microsome assays (human/rodent) to evaluate cytochrome P450-mediated metabolism .

- Degradation Pathway Mapping : Isolate intermediates (e.g., hydrolyzed amide bonds or demethylated indole derivatives) and characterize them via MS/MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.